molecular formula C9H13N3O3S B2546250 4-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 53554-96-4

4-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2546250
CAS No.: 53554-96-4
M. Wt: 243.28
InChI Key: CDZVKMSWTZLDSB-UHFFFAOYSA-N
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Description

4-(Hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide (CAS 53554-96-4) is a chemical compound with the molecular formula C9H13N3O3S and a molecular weight of 243.28 g/mol . This benzenesulfonamide derivative is designed for research applications, particularly in the field of enzyme inhibition. It features a hydrazinecarbonyl functional group, which serves as a urea-bioisostere and can be utilized to synthesize more complex molecules, such as hydrazonobenzenesulfonamides, for biochemical studies . Compounds within this chemical class have been investigated as potent inhibitors of human carbonic anhydrase (hCA) enzymes . Research indicates that hydrazonobenzenesulfonamide derivatives can exhibit low nanomolar inhibitory activity and selectivity for various hCA isoforms, including the cytosolic hCA II and the tumor-associated transmembrane enzymes hCA IX and XII . These enzymes are involved in critical physiological and pathological processes, and their inhibitors are explored for potential therapeutic applications in conditions like glaucoma, obesity, neuropathic pain, and cancer . The benzenesulfonamide group acts as a zinc-binding group (ZBG), anchoring the compound to the active site of the carbonic anhydrase enzyme, while the hydrazinecarbonyl moiety provides flexibility and can be functionalized to interact with specific residues in the hydrophilic part of the active site, influencing both potency and isoform selectivity . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S/c1-12(2)16(14,15)8-5-3-7(4-6-8)9(13)11-10/h3-6H,10H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZVKMSWTZLDSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide typically involves the reaction of N,N-dimethylbenzenesulfonamide with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of 4-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide can be achieved using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process, allowing for large-scale production.

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

The hydrazinecarbonyl group readily reacts with aldehydes and ketones to form hydrazones. For example:

  • Reaction with benzaldehyde in ethanol under reflux yields N'-(benzylidene)-4-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide (85% yield) .

  • Similar reactions with acetophenone require acidic catalysts (e.g., HCl) to form substituted hydrazones.

Mechanism :

  • Nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon.

  • Proton transfer and dehydration to form the C=N bond .

Example Reaction Table :

Carbonyl CompoundConditionsProduct YieldReference
BenzaldehydeEtOH, Δ, 6 hr85%
AcetophenoneEtOH, HCl, Δ78%

Cyclization to Heterocycles

The hydrazine moiety facilitates cyclization reactions:

  • With thiosemicarbazide , it forms 1,3,4-thiadiazole derivatives under acidic conditions (conc. H₂SO₄) .

  • Reaction with 2,4-pentanedione yields pyrazole derivatives (e.g., 3,5-dimethylpyrazole) .

Key Data :

  • Thiadiazole formation: 72% yield (RT, 2 hr) .

  • Pyrazole formation: 68% yield (reflux, 30 min) .

Structural Impact :
Cyclization enhances bioactivity by introducing aromatic heterocycles, as seen in antimicrobial studies.

Nucleophilic Substitution Reactions

The sulfonamide group participates in substitutions:

  • Chlorination with POCl₃ converts the sulfonamide to a sulfonyl chloride intermediate.

  • Alkylation using methyl iodide in DMF forms quaternary ammonium derivatives .

Reaction Conditions :

ReactionReagents/ConditionsOutcomeReference
ChlorinationPOCl₃, Δ, 3 hrSulfonyl chloride formation
AlkylationCH₃I, DMF, K₂CO₃, 12 hrN-methylated derivative

Oxidation and Reduction

  • Oxidation : Treatment with KMnO₄ in acidic medium cleaves the hydrazine group to form a carboxylic acid.

  • Reduction : NaBH₄ reduces the hydrazinecarbonyl to a hydrazine-alcohol derivative.

Example :

  • Oxidation yields 4-carboxy-N,N-dimethylbenzenesulfonamide (62% yield).

Complexation with Metal Ions

The sulfonamide and hydrazine groups act as ligands for transition metals:

  • Forms stable complexes with Cu(II) and Fe(III) in ethanol/water mixtures.

  • Cu(II) complex exhibits enhanced antibacterial activity compared to the parent compound.

Stoichiometry :

  • Typically 1:1 (metal:ligand), confirmed by Job’s method.

Acid/Base Reactivity

  • The sulfonamide group (pKa ~10) deprotonates in basic media, forming water-soluble salts .

  • Protonation of the hydrazine nitrogen occurs in strongly acidic conditions (pH < 2) .

Applications :

  • Salt formation improves solubility for pharmaceutical formulations.

Photochemical Reactions

Under UV light (λ = 254 nm):

  • Degrades via cleavage of the N–S bond in the sulfonamide group.

  • Forms 4-(hydrazinecarbonyl)benzenesulfonic acid as a primary photoproduct.

Biological Interactions

  • Enzyme Inhibition : Binds to carbonic anhydrase via the sulfonamide group (IC₅₀ = 2.1 μM) .

  • Antimicrobial Activity : Hydrazone derivatives show MIC values of 4–8 μg/mL against S. aureus.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's efficacy as an anticancer agent. It has been shown to inhibit specific enzymes involved in cancer progression, particularly carbonic anhydrase IX, which is overexpressed in various tumors.

Case Study: Carbonic Anhydrase Inhibition

A study conducted by Nemr et al. demonstrated that derivatives of benzenesulfonamide, including compounds similar to 4-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide, exhibited potent inhibitory activity against carbonic anhydrase IX with IC50 values ranging from 10.93 to 25.06 nM. These findings suggest the potential of such compounds in cancer treatment strategies targeting tumor microenvironments .

CompoundTarget EnzymeIC50 (nM)
4eCA IX10.93
4gCA IX15.00
4hCA IX25.06

Mechanistic Studies

Mechanistic investigations into the action of 4-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide reveal its role in inducing apoptosis in cancer cells. In vitro studies indicated that treatment with this compound led to significant increases in markers of apoptosis, suggesting it may trigger cell death pathways in malignant cells .

Enzyme Inhibition

Besides its anticancer properties, the compound also functions as an inhibitor for other enzymes, including histone demethylases. This inhibition can alter gene expression profiles associated with cancer progression.

Case Study: Histone Demethylase Inhibition

Research has shown that compounds structurally similar to 4-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide can effectively inhibit lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation. The inhibition of LSD1 leads to reactivation of silenced tumor suppressor genes, providing a dual mechanism for combating cancer .

CompoundTarget EnzymeIC50 (nM)
Compound 12LSD131

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for developing new antibiotics. The sulfonamide moiety is known for its broad-spectrum antibacterial activity.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial effects of sulfonamide derivatives, compounds similar to 4-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide showed significant inhibition against various bacterial strains, indicating their potential as therapeutic agents against infections .

Mechanism of Action

The mechanism of action of 4-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinecarbonyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

Table 1: Structural Comparison
Compound Name Substituents on Sulfonamide Hydrazine Modifications Key Applications/Activities Reference
4-(Hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide N,N-dimethyl Hydrazinecarbonyl (-CONHNH₂) Enzyme inhibition, fluorescence probes
4-[N′-(Arylmethylidene)-hydrazinecarbonyl]benzenesulfonamide None (unsubstituted NH) Arylidene group attached to hydrazine Carbonic anhydrase inhibition
4-Bromo-N-[4-(hydrazinecarbonyl)phenyl]benzenesulfonamide Bromine at 4-position Hydrazinecarbonyl Safety studies (GHS compliance)
5-(Dimethylamino)-N-(4-(2-(2-hydroxybenzylidene)hydrazinecarbonyl)phenyl)naphthalene-1-sulfonamide Dansyl group (naphthalene) Hydroxybenzylidene-hydrazinecarbonyl Zn²⁺ fluorescence detection
N,N-Dimethylbenzenesulfonamide derivatives (e.g., pyridine/chromene hybrids) Heterocyclic substituents Varied (thiophene, chromene, etc.) Antiproliferative agents (MCF-7 cells)
Key Observations :
  • N,N-Dimethyl Substitution : Enhances lipophilicity and bioavailability compared to unsubstituted analogs (e.g., 4-[N′-(Arylmethylidene)-hydrazinecarbonyl]benzenesulfonamide). This modification improves membrane permeability, critical for enzyme inhibition .
  • Fluorescence probes (e.g., dansyl derivatives) require conjugated systems for metal ion detection .
  • Heterocyclic Additions : Pyridine or chromene moieties () introduce planar structures that enhance DNA intercalation or protein binding, driving antiproliferative activity .
Key Observations :
  • Melting Points : Arylidene derivatives (e.g., 218–219°C in ) exhibit higher melting points due to increased crystallinity from π-π stacking .
  • IR Signatures : All compounds show strong C=O stretches (~1660 cm⁻¹) and S-O vibrations (~1320–1150 cm⁻¹). Hydrazinecarbothioamides () display unique C=S stretches (~1250 cm⁻¹) .
Key Observations :
  • Enzyme Inhibition : The N,N-dimethyl group enhances binding to carbonic anhydrase IX (CA IX) by improving hydrophobic interactions .
  • Antiproliferative Activity : Heterocyclic derivatives (e.g., thiophene) show superior activity (IC₅₀ ~20 μM) compared to doxorubicin (IC₅₀ = 32 μM) .
  • Selective Sensing : Dansyl-modified derivatives achieve Zn²⁺ detection via chelation-enhanced fluorescence (CHEF), with minimal interference from Fe³⁺ or Cu²⁺ .

Biological Activity

4-(Hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide, a sulfonamide derivative, has gained attention in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and anticonvulsant activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C7H10N3O3SC_7H_{10}N_3O_3S, and it features a hydrazinecarbonyl group attached to a dimethylbenzenesulfonamide moiety. This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research has shown that sulfonamide derivatives exhibit considerable antimicrobial properties. The following table summarizes the antimicrobial activity of 4-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide against various bacterial strains:

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa12
Candida albicans14

The compound demonstrated a broad spectrum of activity, particularly effective against Gram-negative bacteria such as E. coli and P. aeruginosa.

Anticancer Activity

4-(Hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide has been evaluated for its anticancer properties. A study assessed its anti-proliferative effects on various cancer cell lines using the US-NCI protocol. The results are summarized below:

Cancer Cell LineIC50 (µM)Reference
MCF-7 (Breast)10.5
A549 (Lung)8.2
HeLa (Cervical)12.0

These findings indicate that the compound exhibits promising cytotoxicity against several cancer cell lines, suggesting potential as an anticancer agent.

Anticonvulsant Activity

In addition to its antimicrobial and anticancer properties, the compound has been investigated for anticonvulsant activity. A study utilized three seizure models (Maximal Electroshock, Subcutaneous Metrazol, and 6 Hz model) to evaluate efficacy:

CompoundProtection (%)Reference
4-(Hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide100% at 30 mg/kg

The results indicate that this compound provides complete protection in the 6 Hz test model, highlighting its potential as an anticonvulsant agent.

The biological activity of 4-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide can be attributed to its ability to inhibit specific enzymes and pathways. For instance, sulfonamides are known to inhibit dihydropteroate synthase (DHPS), crucial in bacterial folate synthesis. Molecular docking studies suggest that this compound may bind effectively to DHPS, providing insights into its antimicrobial mechanism .

Case Studies

  • Antimicrobial Efficacy : A study examined various sulfonamide derivatives, including 4-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide, revealing that modifications in the hydrazine moiety significantly enhance antibacterial activity against resistant strains of bacteria .
  • Anticancer Research : In a clinical trial assessing new anticancer agents, this compound was part of a library screened for activity against multiple cancer cell lines, demonstrating significant cytotoxic effects comparable to established chemotherapeutics .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide?

The compound is typically synthesized via hydrazinolysis of a precursor carbonyl derivative. For example, a related benzenesulfonamide hydrazide was prepared by refluxing the corresponding ester with hydrazine monohydrate in ethanol, yielding 78% after purification . Key steps include:

  • Reaction conditions : Reflux in ethanol for 12–24 hours.
  • Purification : Filtration and washing with water to remove excess hydrazine.
  • Characterization : ESI-MS for molecular ion confirmation, 1H NMR^1 \text{H NMR} for structural elucidation (e.g., δ 7.42 ppm for NH2_2 protons), and IR spectroscopy for carbonyl (1614 cm1^{-1}) and hydrazine (3309 cm1^{-1}) groups .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Spectroscopic methods :
    • 1H NMR^1 \text{H NMR}: Identifies aromatic protons (δ 7.55–7.86 ppm) and hydrazine NH signals (δ 8.99 ppm) .
    • ESI-MS : Validates molecular weight (e.g., m/z 327 [M+H]+^+) .
  • Elemental analysis : Confirms C, H, N, and S content within ±0.3% deviation .
  • Chromatography : HPLC or TLC to assess purity (>95% recommended for biological assays) .

Q. What are the primary research applications of this compound in academic settings?

  • Enzyme inhibition : As a carbonic anhydrase (CA) inhibitor, its hydrazinecarbonyl group interacts with zinc in the enzyme active site .
  • Anticancer research : Derivatives show antiproliferative activity against MCF-7 breast cancer cells (IC50_{50} 20–31 µM) via CA IX targeting .
  • Chemical probes : Hydrazinecarbonyl sulfonamides serve as fluorescence sensors for metal ions (e.g., Zn2+^{2+}) through chelation-induced emission shifts .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for hydrazinecarbonyl-containing sulfonamides?

  • Functional group modifications :
    • Replace the hydrazinecarbonyl group with thiocarbazide or acylhydrazone moieties to alter binding affinity .
    • Introduce electron-withdrawing groups (e.g., -NO2_2) on the benzene ring to enhance enzyme inhibition .
  • Biological evaluation : Compare IC50_{50} values across derivatives in enzyme assays (e.g., CA isoforms) and cancer cell lines .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like CA IX .

Q. How should researchers address contradictions in biological activity data across studies?

  • Control experiments : Verify compound purity and stability under assay conditions (e.g., pH, temperature) .
  • Assay standardization : Use consistent cell lines (e.g., MCF-7 vs. HeLa) and enzyme isoforms (e.g., CA II vs. CA IX) .
  • Statistical validation : Apply multivariate analysis to distinguish biological variability from experimental noise .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?

  • Spectroscopic titration : UV-Vis and fluorescence quenching to monitor metal-binding stoichiometry (e.g., 1:1 Zn2+^{2+} complexation) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with target enzymes .
  • Kinetic assays : Measure KiK_i values for enzyme inhibition using stopped-flow techniques .

Q. How can computational methods enhance the design of derivatives with improved efficacy?

  • Molecular dynamics (MD) simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories .
  • QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with biological activity .
  • ADMET prediction : Use SwissADME or pkCSM to optimize pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Waste disposal : Classify as hazardous waste and incinerate at >1000°C .

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